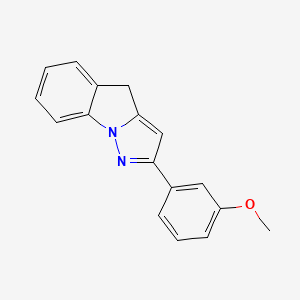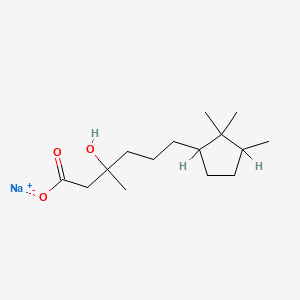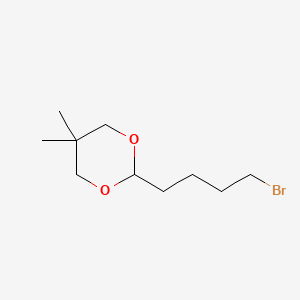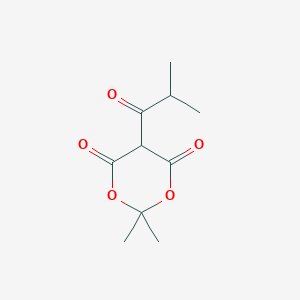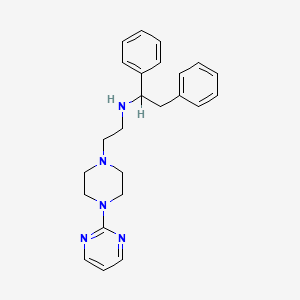![molecular formula C31H26N6O7S2 B13949166 1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- CAS No. 63216-82-0](/img/structure/B13949166.png)
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- is a complex organic compound primarily used in the field of dye chemistry. It is known for its vibrant color properties and is often utilized in the synthesis of azo dyes. The compound’s structure includes multiple aromatic rings and sulfonic acid groups, which contribute to its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- typically involves a multi-step process. The initial step often includes the diazotization of 4-aminobenzoyl, followed by coupling with 2-methylphenyl. This intermediate product is then further reacted with another diazonium salt to form the final azo compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes continuous flow reactors, automated control systems for temperature and pH, and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various azo derivatives, amines, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex azo dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic reagent.
Industry: Utilized in textile dyeing, ink manufacturing, and as a colorant in various consumer products.
Mechanism of Action
The compound exerts its effects primarily through its azo bonds, which can undergo cleavage under specific conditions, releasing aromatic amines. These amines can interact with various molecular targets, including enzymes and receptors, influencing biological pathways. The sulfonic acid groups enhance the compound’s solubility, facilitating its interaction with aqueous environments and biological systems.
Comparison with Similar Compounds
Similar Compounds
1,3-Naphthalenedisulfonic acid, 7-amino-: A simpler derivative used in similar applications but with different reactivity due to the absence of additional azo groups.
2-Aminonaphthalene-6,8-disulfonic acid: Another related compound with distinct properties and uses in dye chemistry.
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]- is unique due to its complex structure, which provides multiple reactive sites and enhances its versatility in various chemical reactions and applications. Its ability to form vibrant azo dyes makes it particularly valuable in the dye industry.
Properties
CAS No. |
63216-82-0 |
|---|---|
Molecular Formula |
C31H26N6O7S2 |
Molecular Weight |
658.7 g/mol |
IUPAC Name |
7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]diazenyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C31H26N6O7S2/c1-18-13-23(33-31(38)20-3-6-22(32)7-4-20)9-11-28(18)36-34-24-10-12-29(19(2)14-24)37-35-25-8-5-21-15-26(45(39,40)41)17-30(27(21)16-25)46(42,43)44/h3-17H,32H2,1-2H3,(H,33,38)(H,39,40,41)(H,42,43,44) |
InChI Key |
ZNQZPVZEOOADIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N=NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)O)S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
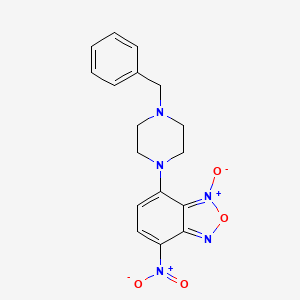
![2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)
![4-[2-(2-Methylphenyl)ethyl]aniline](/img/structure/B13949107.png)
